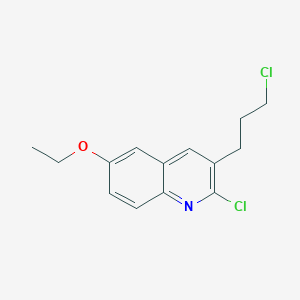
2-Chloro-3-(3-chloropropyl)-6-ethoxyquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-(3-chloropropyl)-6-ethoxyquinoline is a quinoline derivative known for its unique chemical structure and potential applications in various scientific fields. Quinoline derivatives are widely studied due to their diverse biological activities and potential therapeutic uses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(3-chloropropyl)-6-ethoxyquinoline typically involves the reaction of 2-chloroquinoline with 3-chloropropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-3-(3-chloropropyl)-6-ethoxyquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding quinoline derivatives.
Reduction Reactions: The compound can undergo reduction reactions to modify the quinoline ring structure.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminoquinoline derivative, while oxidation can produce a quinoline carboxylic acid.
Applications De Recherche Scientifique
2-Chloro-3-(3-chloropropyl)-6-ethoxyquinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the development of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-Chloro-3-(3-chloropropyl)-6-ethoxyquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting various cellular pathways. For example, it may inhibit the activity of certain kinases, leading to the disruption of cell signaling pathways involved in cancer cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline
- 2-Chloro-6-methoxyquinoline-3-carbonitrile
- 4-Bromo-3-chloro-6-methoxyquinoline
Uniqueness
2-Chloro-3-(3-chloropropyl)-6-ethoxyquinoline is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
948294-63-1 |
|---|---|
Formule moléculaire |
C14H15Cl2NO |
Poids moléculaire |
284.2 g/mol |
Nom IUPAC |
2-chloro-3-(3-chloropropyl)-6-ethoxyquinoline |
InChI |
InChI=1S/C14H15Cl2NO/c1-2-18-12-5-6-13-11(9-12)8-10(4-3-7-15)14(16)17-13/h5-6,8-9H,2-4,7H2,1H3 |
Clé InChI |
HPJPNDYPWRSFAK-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC2=CC(=C(N=C2C=C1)Cl)CCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[1-[1-(2-pyridin-4-ylethyl)pyrazol-4-yl]triazol-4-yl]-1H-indazole](/img/structure/B12640282.png)
![5-[(2-chloro-4-fluorobenzyl)oxy]-2-[4-(4-methoxyphenoxy)-1H-pyrazol-5-yl]phenol](/img/structure/B12640284.png)
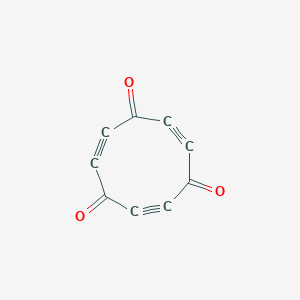
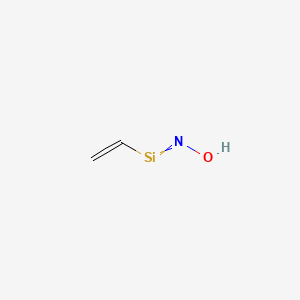
![1-[4-(5-Bromo-2-methyl-benzoyl)-piperazin-1-yl]-ethanone](/img/structure/B12640292.png)
![1-[(4-Chloropyridin-3-yl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B12640297.png)
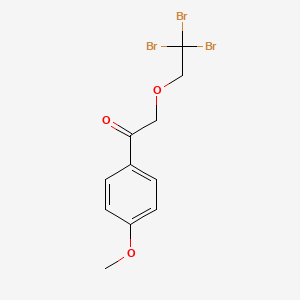
![3-{Bis[2-(pyridin-2-YL)ethyl]amino}propan-1-OL](/img/structure/B12640310.png)
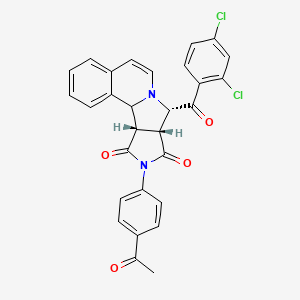
![Benzoic acid, 4-[6-iodo-2-[(1E)-2-(4-nitrophenyl)ethenyl]-4-oxo-3(4H)-quinazolinyl]-](/img/structure/B12640327.png)
![5-fluoro-2-(1H-tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B12640328.png)
![N-Methyl-4-[3-(3,4,5-trimethoxyphenyl)quinoxalin-5-YL]benzamide](/img/structure/B12640336.png)
![4-Chloro-6,7-dimethoxy-2-[2-(pyridin-3-yl)ethenyl]quinazoline](/img/structure/B12640342.png)
